

6-Methylisoindolin-1-one chemical properties and structure elucidation

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Compound of Interest

Compound Name: 6-Methylisoindolin-1-one

Cat. No.: B1314091

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6-Methylisoindolin-1-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of **6-Methylisoindolin-1-one**. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for key data and methodologies.

Chemical Properties and Structure

6-Methylisoindolin-1-one is a substituted isoindolinone derivative with the chemical formula C_9H_9NO . Its structure consists of a fused bicyclic system comprising a benzene ring and a five-membered lactam ring, with a methyl group substituted at the 6-position of the isoindolinone core.

Table 1: Physicochemical Properties of **6-Methylisoindolin-1-one**

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO	-
Molecular Weight	147.17 g/mol	-
CAS Number	58083-55-9	-
Melting Point	211-213 °C	[1]
Alternate Melting Point	201.2-202.7 °C	[2]
Density (Predicted)	1.155±0.06 g/cm ³	[1]
Form	Solid	[1]

Structure Elucidation: Spectroscopic Data

The structural confirmation of **6-Methylisoindolin-1-one** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 2: ¹H NMR Spectral Data for **6-Methylisoindolin-1-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results	-	-	-

Table 3: ¹³C NMR Spectral Data for **6-Methylisoindolin-1-one**

Chemical Shift (δ) ppm	Assignment
172.2	C=O
160.1	C
136.0	C
133.6	C
124.1	CH
120.5	CH
106.4	CH
55.8	-
45.4	CH ₂

Note: The provided ^{13}C NMR data is from a supplementary information file and may require further validation for complete and accurate assignment.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. Key characteristic absorption peaks are expected for the amide carbonyl group and the aromatic ring.

Table 4: Predicted IR Absorption Peaks for **6-Methylisoindolin-1-one**

Functional Group	Characteristic Absorption (cm^{-1})
N-H Stretch	3500 - 3300 (m)
C-H Stretch (Aromatic)	\sim 3030 (v)
C-H Stretch (Alkyl)	2950 - 2850 (m or s)
C=O Stretch (Amide)	1690 - 1630 (s)
C=C Stretch (Aromatic)	1600 - 1450 (m)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. The molecular ion peak (M^+) would be expected at m/z 147.

Table 5: Predicted Mass Spectrometry Data for **6-Methylisoindolin-1-one**

m/z	Interpretation
147	Molecular Ion (M^+)
Fragmentation data not available in search results	

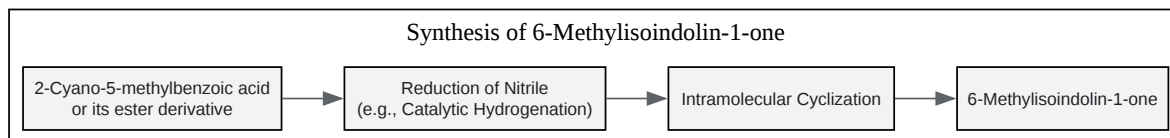
Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the direct synthesis of **6-Methylisoindolin-1-one** was not explicitly found in the search results, a general and adaptable method can be inferred from the synthesis of related isoindolinone derivatives. A common approach involves the cyclization of a substituted benzonitrile or benzoic acid derivative.

One potential synthetic route, adapted from the synthesis of 6-(aminomethyl)isoindolin-1-one, could involve the following conceptual steps^[3]:

- **Starting Material:** A suitable starting material would be a 2-cyano or 2-carboxy-5-methyl-substituted benzene derivative.
- **Cyclization:** Intramolecular cyclization to form the isoindolinone ring. This can often be achieved through reduction of a nitrile group followed by spontaneous or acid/base-catalyzed cyclization onto an adjacent ester or carboxylic acid group.
- **Purification:** The final product would be purified using standard techniques such as recrystallization or column chromatography.

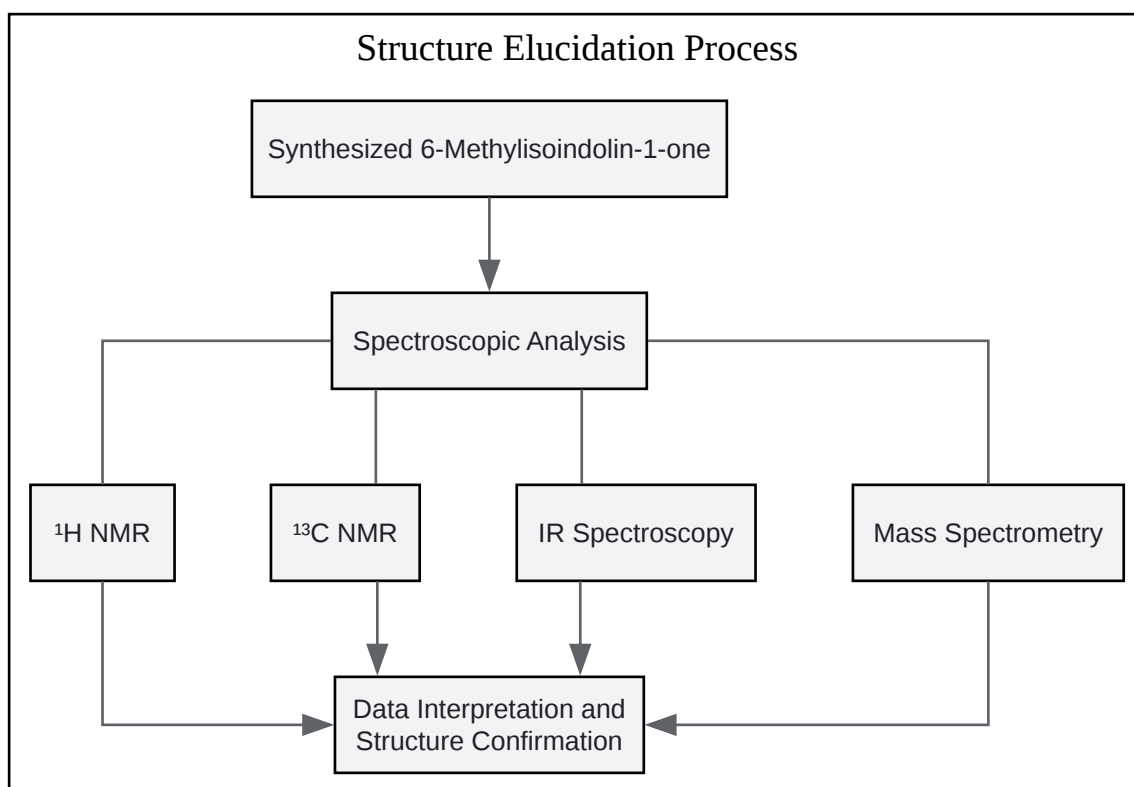
Conceptual Synthetic Workflow



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Caption: Conceptual workflow for the synthesis of **6-Methylisoindolin-1-one**.

Structure Elucidation Workflow



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Caption: General workflow for the structure elucidation of **6-Methylisoindolin-1-one**.

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References

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